2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one
Overview
Description
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one is a heterocyclic compound that belongs to the class of benzothiazinones. This compound is characterized by a fused benzene and thiazine ring system, with a methylthio group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds. For instance, the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions can yield the desired benzothiazinone . Another approach involves the use of thioureas and malonic acid derivatives, which undergo cyclization to form the thiazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic or thiazine ring .
Scientific Research Applications
2-(Methylthio)-4H-benzo[e][1,3]thiazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against proteases and esterases.
Medicine: Explored for its antitubercular activity and potential as a therapeutic agent against tuberculosis.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it inhibits the enzyme decaprenylphosphoryl-β-D-ribose-2’-epimerase (DprE1), which is crucial for the synthesis of the mycobacterial cell wall . This inhibition disrupts cell wall synthesis, leading to the death of the mycobacterium.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(methylthio)-4H-benzo[e][1,3]thiazin-4-one include other benzothiazinones such as:
8-Nitro-4H-benzo[e][1,3]thiazin-4-one: Known for its potent antitubercular activity.
2-Amino-4H-benzo[e][1,3]thiazin-4-one: Investigated for its enzyme inhibitory activities.
Uniqueness
What sets this compound apart is its unique substitution pattern, which can influence its reactivity and biological activity. The presence of the methylthio group at the 2-position can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
IUPAC Name |
2-methylsulfanyl-1,3-benzothiazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c1-12-9-10-8(11)6-4-2-3-5-7(6)13-9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDCYMOALUOGGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C2=CC=CC=C2S1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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